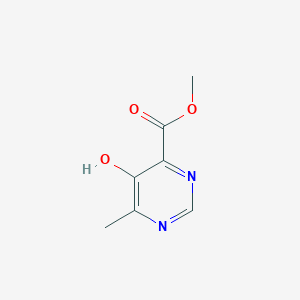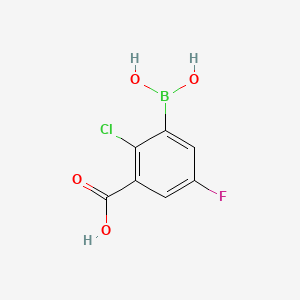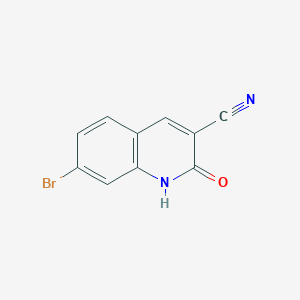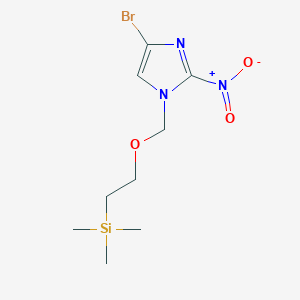
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that features a bromine atom, a nitro group, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps:
Bromination: The addition of a bromine atom to the appropriate position on the ring.
Protection and Functionalization: The attachment of the trimethylsilyl-ethoxy-methyl group to the imidazole ring.
Each of these steps requires specific reagents and conditions. For example, nitration often involves the use of nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Deprotection Reactions: The trimethylsilyl-ethoxy-methyl group can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the original compound .
Aplicaciones Científicas De Investigación
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. The trimethylsilyl-ethoxy-methyl group can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a fluorine atom instead of the imidazole ring.
4-Bromo-2-nitrobenzoic acid: Features a carboxylic acid group instead of the imidazole ring.
Uniqueness
4-Bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is unique due to the presence of the trimethylsilyl-ethoxy-methyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C9H16BrN3O3Si |
|---|---|
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
2-[(4-bromo-2-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)11-9(12)13(14)15/h6H,4-5,7H2,1-3H3 |
Clave InChI |
UYFPAFPBRGNKRA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=C(N=C1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


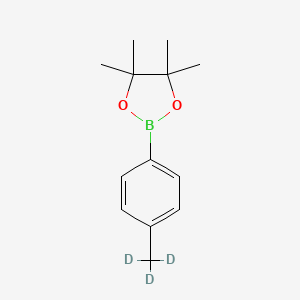
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
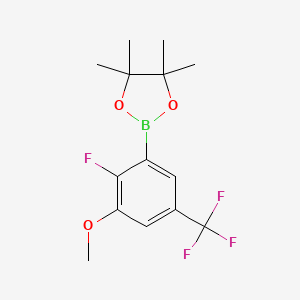

![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)
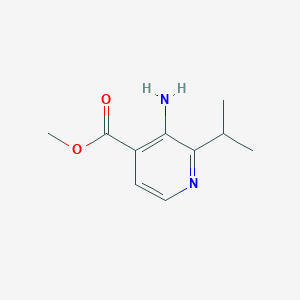
![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
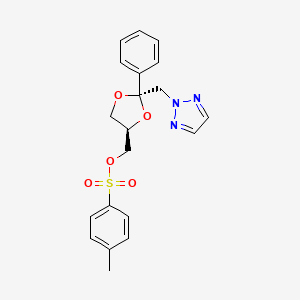
![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
